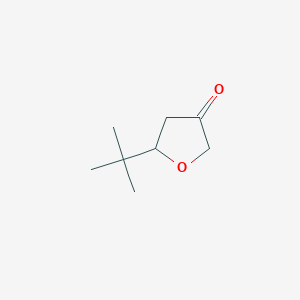

5-(tert-butyl)dihydrofuran-3(2H)-one

CAS No.:

Cat. No.: VC18097471

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2 |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 5-tert-butyloxolan-3-one |

| Standard InChI | InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3 |

| Standard InChI Key | UOYBSXZBFURUMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1CC(=O)CO1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a dihydrofuran core (a five-membered oxygen-containing ring) with a ketone group at C3 and a bulky tert-butyl group at C5. Key properties include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-tert-butyloxolan-3-one | |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Boiling Point | Not reported (decomposes on heating) | |

| Solubility | Soluble in polar organic solvents |

The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in chemical transformations.

Synthetic Methods

Ring Formation and Functionalization

Synthesis typically involves constructing the dihydrofuran ring followed by introducing the tert-butyl group. Common approaches include:

-

Oxidation of Diols: MnO₂-mediated oxidation of 3-hydroxytetrahydrofuran derivatives yields the ketone moiety .

-

Cyclization Reactions: Acid-catalyzed cyclization of γ-keto acids or esters forms the dihydrofuran core .

-

Asymmetric Catalysis: Gold-catalyzed isomerization/cyclization enables stereoselective synthesis of trans-dihydrofuran derivatives .

Representative Procedure (Adapted from ):

-

Starting Material: Tetrahydrofuran-3-ol (10.02 g) in dichloromethane (115 mL).

-

Oxidizing Agent: Pyridinium chlorochromate (85.8 g, 3.5 eq) added at 0°C.

-

Reaction Conditions: Stirred at 20°C for 3.5 hours.

-

Workup: Column chromatography (silica gel, diethyl ether) yields 5.22 g (52%) of product.

Reactivity and Mechanistic Insights

Ketone Reactivity

The C3 ketone participates in nucleophilic additions and condensations:

-

Enolate Formation: Deprotonation with LDA generates enolates for alkylation or aldol reactions .

-

Reduction: NaBH₄ reduces the ketone to a secondary alcohol (yield: 70–85%) .

Ring-Opening Reactions

The dihydrofuran ring undergoes acid- or base-catalyzed cleavage:

-

Acidic Conditions: Hydrolysis yields γ-keto carboxylic acids .

-

Basic Conditions: Ring-opening via SN2 mechanisms forms linear diols .

Steric Effects

The tert-butyl group directs regioselectivity. For example, in Diels-Alder reactions, it favors endo transition states due to steric shielding .

Applications in Organic Synthesis

Medicinal Chemistry

-

Scaffold for Drug Discovery: The dihydrofuran core mimics natural product frameworks (e.g., γ-butyrolactones) .

-

Anticancer Agents: Derivatives exhibit cytotoxicity via AKT inhibition (IC₅₀: 0.05–0.313 μM) .

Material Science

-

Polymer Precursors: Ring-opening polymerization generates biodegradable polyesters .

-

Ligands in Catalysis: Chiral dihydrofuran derivatives serve as ligands in asymmetric hydrogenation .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume